3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of a nitro group and a phenoxy group in the molecule adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, which can be achieved through the reaction of 2-aminophenol with 2-fluorobenzonitrile under basic conditions using potassium carbonate (K2CO3) or potassium phosphate (K3PO4) as promoters . The nitro group can be introduced via nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The phenoxy group can be incorporated through nucleophilic aromatic substitution reactions involving phenol and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Phenol, sodium hydroxide (NaOH), various halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of phenoxy-substituted derivatives.
Scientific Research Applications
3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and phenoxy groups, making it less reactive.
3-amino-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
3-nitro-1-methoxydibenzo[b,f][1,4]oxazepin-11(10H)-one:
Uniqueness
3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
9-nitro-7-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c22-19-18-16(25-13-6-2-1-3-7-13)10-12(21(23)24)11-17(18)26-15-9-5-4-8-14(15)20-19/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLYFDPFWMNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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